tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate
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Overview
Description
tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoline derivatives .
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indoline derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate include:
tert-Butyl indoline-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Contains a methoxy group instead of a hydroxymethyl group, which may alter its biological activity and chemical reactivity.
The uniqueness of this compound lies in its hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8,16H,6-7,9H2,1-3H3 |
InChI Key |
DLWRRDJYEAGSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CO |
Origin of Product |
United States |
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